molecular formula C9H9FO4 B8715995 (2-Fluoro-4-hydroxyphenyl)(methoxy)acetic acid

(2-Fluoro-4-hydroxyphenyl)(methoxy)acetic acid

Cat. No. B8715995
M. Wt: 200.16 g/mol
InChI Key: YBJITSBOPJWXAC-UHFFFAOYSA-N
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Patent
US07129238B2

Procedure details

(RS)-(4-Benzyloxy-2-fluoro-phenyl)-methoxy-acetic acid was hydrogenated at rt and normal pressure using 10% Pd/C as a catalyst and EtOH as a solvent to give (RS)-(2-fluoro-4-hydroxy-phenyl)-methoxy-acetic acid as a light yellow oil. MS 199.2 ([M−H]−)
Name
(RS)-(4-Benzyloxy-2-fluoro-phenyl)-methoxy-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]([O:19][CH3:20])[C:16]([OH:18])=[O:17])=[C:11]([F:21])[CH:10]=1)C1C=CC=CC=1>[Pd].CCO>[F:21][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][C:12]=1[CH:15]([O:19][CH3:20])[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
(RS)-(4-Benzyloxy-2-fluoro-phenyl)-methoxy-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)C(C(=O)O)OC)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at rt

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)O)C(C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.